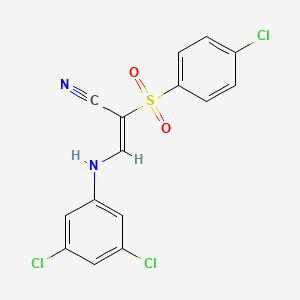
(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves the IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications
Sulfonamide Applications in Environmental Science and Technology
Sulfonamides, including compounds similar to (E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile, have been explored for their potential in environmental science and technology. Research has focused on the degradation of chlorinated phenols, a class of pollutants, using zero-valent iron and bimetals of iron in which sulfonamides could play a role due to their structural and chemical properties. This approach aims at remediating contaminated water and soil, showcasing the compound's potential application in environmental cleanup efforts (Gunawardana, Singhal, & Swedlund, 2011).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamide compounds have been significant in the discovery and development of various therapeutic agents due to their bacteriostatic properties. Recent patents and scientific literature review articles highlight the exploration of sulfonamide inhibitors targeting a wide range of biological molecules, such as tyrosine kinases, HIV protease-1, and various enzymes involved in cancer and inflammatory diseases. This body of work underscores the versatility of sulfonamides in the development of novel drugs for treating diverse health conditions, further indicating the potential research applications of compounds like (E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile in the pharmaceutical field (Gulcin & Taslimi, 2018).
Sulfonamides in Antiglaucoma Therapy
Sulfonamide derivatives have been utilized in the development of antiglaucoma medications, specifically as carbonic anhydrase inhibitors (CAIs). These inhibitors play a crucial role in reducing intraocular pressure, a key factor in the management of glaucoma. The research and patents in this area provide insights into the structural requirements and efficacy of sulfonamides in antiglaucoma therapy, offering a framework for the development of new therapeutic agents that could include derivatives of (E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile (Masini, Carta, Scozzafava, & Supuran, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential applications or areas of study for the compound, based on its properties and activities.
For a specific compound like “(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile”, you would need to consult scientific literature or databases for information in these categories. If the compound is new or not widely studied, it may be necessary to conduct experimental studies to gather this information. Please consult with a chemical professional or researcher for more detailed analysis.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c16-10-1-3-14(4-2-10)23(21,22)15(8-19)9-20-13-6-11(17)5-12(18)7-13/h1-7,9,20H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZNGOEHYYIMR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

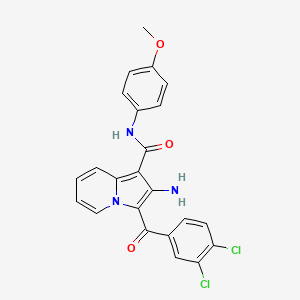
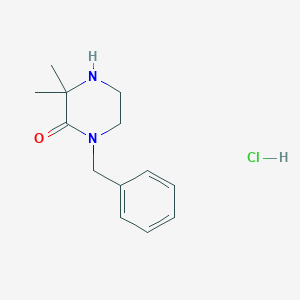
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
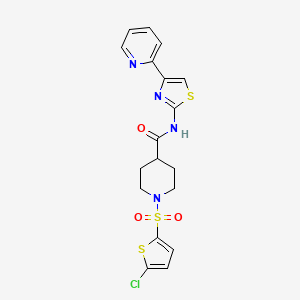
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
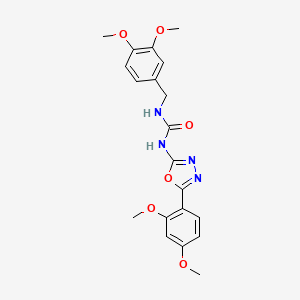
![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)
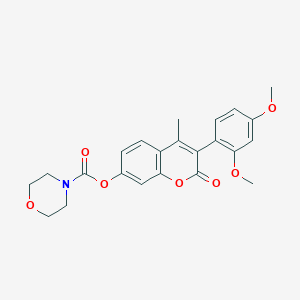
![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)